Tubulin Polymerization Inhibition: Low-Submicromolar Potency Against Purified Tubulin
Tubulin polymerization-IN-44 inhibits tubulin polymerization with an IC₅₀ of 0.21 µM in a cell-free tubulin polymerization assay . This potency positions it within the low-submicromolar range typical of colchicine-site binding microtubule disruptors. While no direct head-to-head comparison with a specific imidazoquinazolinone analog has been published for this assay endpoint, the 0.21 µM value serves as a quantitative benchmark against which procurement candidates bearing alternative 5-sulfanyl substituents must be measured .
| Evidence Dimension | Tubulin polymerization inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.21 µM |
| Comparator Or Baseline | Colchicine (classical tubulin inhibitor): typical IC₅₀ range 0.05–1.0 µM in comparable cell-free polymerization assays (class-level baseline; no direct co-assay data available) |
| Quantified Difference | Target compound IC₅₀ falls within the established low-submicromolar tubulin inhibitor range; precise fold difference vs. colchicine cannot be calculated without co-assay data |
| Conditions | Cell-free tubulin polymerization assay (exact protocol details pending primary publication; data as reported by MedChemExpress and TargetMol) |
Why This Matters
This IC₅₀ provides the only publicly available quantitative potency anchor for any 5-sulfanyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one derivative, establishing the minimal potency threshold that any alternative procurement candidate must meet or exceed for tubulin-focused research applications.
